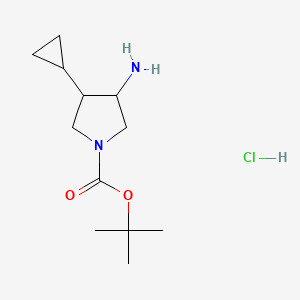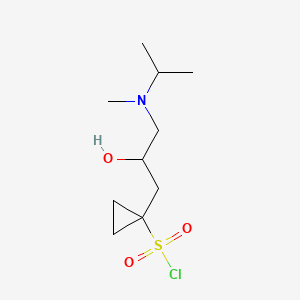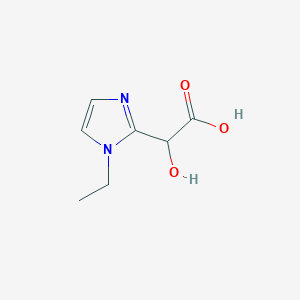
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is a chemical compound that features an imidazole ring substituted with an ethyl group and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid typically involves the formation of the imidazole ring followed by the introduction of the ethyl and hydroxyacetic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with glyoxal and formaldehyde can yield the imidazole ring, which can then be further functionalized to introduce the hydroxyacetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imidazole ring can be reduced to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-oxoacetic acid.
Reduction: Formation of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyethane.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methyl-1H-imidazol-2-yl)-2-hydroxyacetic acid
- 2-(1-ethyl-1H-imidazol-2-yl)ethanol
- 2-(1-ethyl-1H-imidazol-2-yl)acetic acid
Uniqueness
2-(1-ethyl-1H-imidazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the ethyl group and the hydroxyacetic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-(1-ethylimidazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-4-3-8-6(9)5(10)7(11)12/h3-5,10H,2H2,1H3,(H,11,12) |
Clé InChI |
HRSMCMNTHUNIRT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


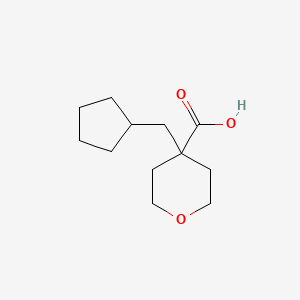
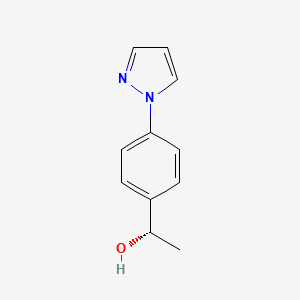

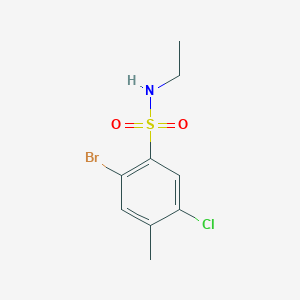
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol](/img/structure/B13616750.png)
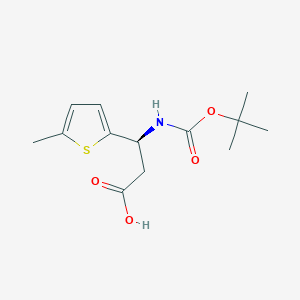
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
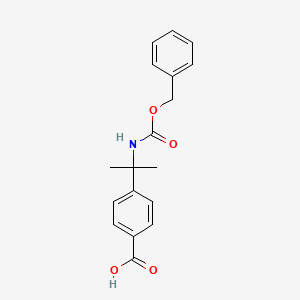

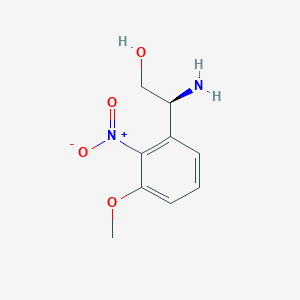

![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
